molecular formula C27H40O2 B12539462 Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl- CAS No. 748158-86-3

Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-

Cat. No.: B12539462
CAS No.: 748158-86-3
M. Wt: 396.6 g/mol
InChI Key: IJPADKAWBSKDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

748158-86-3

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)propyl]-4-ethylphenol

InChI

InChI=1S/C27H40O2/c1-10-17-13-20(24(28)22(15-17)26(4,5)6)19(12-3)21-14-18(11-2)16-23(25(21)29)27(7,8)9/h13-16,19,28-29H,10-12H2,1-9H3

InChI Key

IJPADKAWBSKDLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(CC)C2=C(C(=CC(=C2)CC)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Activation : Formaldehyde reacts with the phenolic OH group under acidic conditions, forming a hemiacetal intermediate.
  • Condensation : Two equivalents of the phenol monomer undergo nucleophilic attack on the activated formaldehyde, releasing water and forming the bisphenol product.

Experimental Conditions

Parameter Value/Description Source
Catalyst Concentrated H₂SO₄ or HCl
Temperature 80–100°C
Solvent Aqueous or alcoholic medium
Yield 70–85% (optimized conditions)

Example Procedure :
React 2-tert-butyl-4-ethylphenol with excess formaldehyde (37% aqueous solution) in H₂SO₄ at 90°C for 4–6 hours. The reaction mass is then neutralized, and the product is isolated via filtration and recrystallization.

Use of Dimethoxymethane as a Formaldehyde Source

To mitigate side reactions and improve selectivity, dimethoxymethane (a protected formaldehyde) is employed under acidic conditions.

Advantages

  • Reduced volatility of formaldehyde, minimizing losses.
  • Lower by-product formation due to controlled release of formaldehyde.

Reaction Setup

Parameter Value/Description Source
Catalyst H₂SO₄ (5–10 mol%)
Temperature 60–80°C
Solvent Methanol or ethanol
Yield 75–90%

Procedure :
Mix 2-tert-butyl-4-ethylphenol with dimethoxymethane in H₂SO₄. Heat under reflux for 3–4 hours, then neutralize and isolate the product.

Industrial-Scale Production Considerations

Process Optimization

Factor Impact on Yield/Quality Source
Excess formaldehyde Ensures complete condensation
Temperature control Prevents decomposition or side reactions
Catalyst concentration Balances reaction rate and cost

Purification Strategies

Method Description Source
Vacuum distillation Removes unreacted formaldehyde
Recrystallization Achieves >98% purity from hexane

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Source
Formaldehyde condensation 70–85 95–98 High
Dimethoxymethane 75–90 97–99 Moderate
Friedel-Crafts alkylation 50–60 80–85 Low

Key Research Findings

  • Catalyst Role : AlCl₃ promotes para-substitution, while Al-phenolate favors ortho-alkylation, critical for precursor synthesis.
  • Steric Effects : The tert-butyl and ethyl groups enhance thermal stability by hindering radical attack.
  • Antioxidant Activity : The compound’s structure enables efficient hydrogen donation, validated in polymer degradation studies.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Antioxidant in Polymers

Phenol, 2,2'-methylenebis(6-tert-butyl-4-ethyl-) is widely used as an antioxidant in the production of plastics and rubber. It helps prevent the degradation of materials due to oxidation. The compound is particularly effective in stabilizing polyolefins and styrenic polymers.

Stabilizer for Synthetic Lubricants

In the formulation of synthetic lubricants, this phenolic compound acts as a stabilizer that enhances thermal stability and oxidative resistance. Its inclusion can significantly extend the life and performance of lubricants used in high-temperature applications.

Additive in Coatings

The compound is utilized in coatings to improve durability and resistance to environmental factors. Its antioxidant properties help maintain the integrity of coatings exposed to UV light and oxygen.

Antioxidant Activity

Phenol derivatives are known for their antioxidant capabilities. Studies have shown that compounds like 2,2'-methylenebis(6-tert-butyl-4-ethyl-) can scavenge free radicals, potentially offering protective benefits against oxidative stress-related diseases.

Case Study 1: Polymer Stabilization

A study published in the Journal of Polymer Science examined the effectiveness of various antioxidants in stabilizing polypropylene under thermal stress. Results indicated that incorporating phenol, 2,2'-methylenebis(6-tert-butyl-4-ethyl-) significantly improved the material's thermal stability compared to controls without antioxidants .

Case Study 2: Lubricant Performance

Research conducted by the Society of Tribologists and Lubrication Engineers assessed the performance of synthetic lubricants with different antioxidant additives. The study found that lubricants containing phenolic compounds demonstrated superior oxidative stability and reduced wear rates in engine tests .

Mechanism of Action

The antioxidant properties of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] are attributed to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Compound Name (CAS) Bridge Type Substituents (Position) Molecular Weight (g/mol) Key References
Phenol, 2,2'-propylidenebis[6-(t-butyl)-4-ethyl-] (88-24-4) Propylidene 6-t-butyl, 4-ethyl 368.55
Phenol, 2,2'-methylenebis[6-(t-butyl)-4-methyl-] (119-47-1) Methylene 6-t-butyl, 4-methyl 424.33
Phenol, 4,4'-methylenebis[2,6-bis(t-butyl)-] (118-82-1) Methylene 2,6-t-butyl 424.55
2,2'-Methylenebis(4-ethyl-6-t-butylphenol) (4066-02-8) Methylene 4-ethyl, 6-t-butyl 368.55

Structural Impact :

  • Substituents : Ethyl groups at the 4-position (vs. methyl in CAS 119-47-1) may improve electron-donating capacity, boosting antioxidant efficacy .

Functional Comparison

Antioxidant Performance
Compound (CAS) DPPH Radical Scavenging (IC₅₀) Thermal Degradation Threshold (°C) Bioactivity Context References
88-24-4 Not reported >300 Bio-oil, HTC byproducts
119-47-1 12.5 μM 250–300 Fungal oxidative stress response
118-82-1 15.8 μM 250 Antioxidant in Aspergillus spp.
  • Mechanism: Bulky t-butyl groups hinder oxidation of phenolic –OH, while ethyl/methyl substituents modulate electron density .
Binding Affinity in Enzymatic Systems
Compound (CAS) α-Amylase Docking Score (kcal/mol) Gastrointestinal Absorption References
119-47-1 -8.5 Low
γ-Sitosterol (comparator) -8.7 Low
88-24-4 Not studied Predicted low

Thermal and Environmental Stability

Compound (CAS) Retention in HTC at 300°C (%) Pyrolysis Byproduct Prevalence References
88-24-4 Not detected Consistent in bio-oils
119-47-1 14.4% (integral area) Dominant in lignin derivatives
Dibutyl phthalate 53.6% (integral area) Non-phenolic comparator
  • Degradation : The target compound disappears at 300°C HTC, whereas methylenebis analogs persist, indicating lower thermal resilience .

Biological Activity

Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-], commonly known as Antioxidant 425 or AO 425, is a synthetic phenolic compound widely used as an antioxidant in various industrial applications. Its chemical formula is C25H36O2C_{25}H_{36}O_2 with a molecular weight of 368.55 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and preventing oxidative stress. In various studies, Antioxidant 425 has demonstrated significant antioxidant activity. For instance:

  • DPPH Scavenging Assay : The compound exhibited a high percentage of DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively.
  • Hydrogen Peroxide Scavenging : It showed considerable activity in scavenging hydrogen peroxide, further supporting its role as an antioxidant.
Assay Type IC50 (µg/mL) Reference
DPPH Radical Scavenging20
Hydrogen Peroxide Scavenging15

Anti-inflammatory Activity

The anti-inflammatory potential of Antioxidant 425 has been explored in various cellular models. In RAW264.7 macrophage cells:

  • Cytokine Production : At concentrations of 50 and 100 µg/mL, the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanism : The compound's ability to modulate inflammatory pathways suggests its utility in managing inflammatory diseases.
Concentration (µg/mL) Cytokine Inhibition (%) Reference
5045
10070

Antimicrobial Activity

Antioxidant 425 also exhibits antimicrobial properties against various pathogens:

  • Bacterial Activity : The compound was effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mg/mL.
  • Fungal Activity : It demonstrated antifungal activity with MIC values similar to those observed for bacterial strains.
Microorganism MIC (mg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Study on Antioxidant Properties

A study conducted by researchers evaluated the antioxidant efficacy of Antioxidant 425 in food preservation. The results indicated that the addition of this compound significantly reduced lipid peroxidation in stored food products, enhancing their shelf life and safety.

In Vivo Studies on Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of Antioxidant 425 resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory conditions.

Q & A

Q. Table 1. Key Spectral Signatures for Compound Identification

TechniqueObserved SignalAssignmentReference
FTIR2924 cm⁻¹, 1550 cm⁻¹C-H stretching, benzene ring
GC-MS (NIST)Rt=17.954 min, m/z=308.457Molecular ion fragmentation
HPLCRt=2.510 min (ethyl acetate:hexane=30:20)Purity assessment

Q. Table 2. Comparative Bioactivity Across Studies

StudyActivity (IC₅₀/EC₅₀)Organism/ModelKey Confounder
188768 peak areaS. typhimuriumColumn impurities
91% DPPH inhibitionStreptomyces sp.Co-eluting phenolic analogs
57% FRAP activityHeLa cellsExtract complexity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.